6-chloro-9-(4-methoxybenzyl)-9H-purine
Overview
Description
6-Chloro-9-(4-methoxybenzyl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a 4-methoxybenzyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(4-methoxybenzyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The 9th position is functionalized with a 4-methoxybenzyl group through a nucleophilic substitution reaction. This step involves the use of 4-methoxybenzyl chloride in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up: Adjusting reaction conditions to accommodate larger batch sizes.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(4-methoxybenzyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The benzyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative of the purine.
Scientific Research Applications
6-Chloro-9-(4-methoxybenzyl)-9H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in studies involving purine metabolism and its derivatives.
Industry: The compound can be used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-chloro-9-(4-methoxybenzyl)-9H-purine would depend on its specific application. In a biological context, it may interact with enzymes involved in purine metabolism or DNA synthesis. The chlorine and benzyl groups could influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the benzyl group, making it less hydrophobic.
9-Benzylpurine: Lacks the chlorine atom, which may affect its reactivity.
6-Methoxypurine: Substituted with a methoxy group instead of chlorine, altering its electronic properties.
Uniqueness
6-Chloro-9-(4-methoxybenzyl)-9H-purine is unique due to the combined presence of both the chlorine atom and the 4-methoxybenzyl group. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-9-[(4-methoxyphenyl)methyl]purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)6-18-8-17-11-12(14)15-7-16-13(11)18/h2-5,7-8H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNLSVGJRUOZMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452725 | |
Record name | 9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112088-76-3 | |
Record name | 9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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